molecular formula C8H10N2O2S B114619 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide CAS No. 158090-60-9

2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide

Cat. No.: B114619
CAS No.: 158090-60-9
M. Wt: 198.24 g/mol
InChI Key: IZHWNBDPBZAVPW-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide is a chemical compound with the molecular formula C10H14N2O2S. It is a derivative of pyridine and isothiazolidine, characterized by the presence of a dioxido group. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide involves several steps. One common synthetic route includes the reaction of pyridine derivatives with isothiazolidine derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its therapeutic potential in treating various diseases. In industry, it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide can be compared with other similar compounds, such as Pyridine, 4-[2-(1,1-dioxido-2-isothiazolidinyl)ethyl]- and Piperidine, 4-[2-(1,1-dioxido-2-isothiazolidinyl)ethyl]-. These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific dioxido group and its versatile applications .

Properties

IUPAC Name

2-pyridin-4-yl-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c11-13(12)7-1-6-10(13)8-2-4-9-5-3-8/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHWNBDPBZAVPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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